{6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol
Description
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(6-methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol |
InChI |
InChI=1S/C9H16O3/c1-7-9(4-5-11-7)3-2-8(6-10)12-9/h7-8,10H,2-6H2,1H3 |
InChI Key |
VRYXVBMIXYFDMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCC(O2)CO)CCO1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of This compound generally involves the cyclization of appropriate diols or hydroxy precursors with ketones or aldehydes under acid-catalyzed conditions. The formation of the 1,7-dioxaspiro[4.4]nonane framework is typically achieved via ketalization or acetalization reactions, where the diol and carbonyl compound react to form the spirocyclic acetal ring system.
Acid-Catalyzed Cyclization
A common and effective method involves the reaction of a diol containing a hydroxymethyl group with a methyl-substituted cyclobutanone or cyclopentanone derivative under acidic catalysis. Acid catalysts such as boron trifluoride diethyl etherate (BF₃·Et₂O) or p-toluenesulfonic acid (p-TsOH) promote the cyclization by activating the carbonyl group toward nucleophilic attack by the diol hydroxyl groups.
- Solvent: Dichloromethane or toluene
- Temperature: 0 to 60 °C
- Catalyst loading: 5–10 mol%
- Reaction time: Several hours to overnight
After completion, the reaction mixture is purified by silica gel column chromatography using ethyl acetate/hexane gradients to isolate the pure spirocyclic product.
Radical-Mediated Cyclization
An alternative preparation route involves radical-mediated intramolecular hydrogen atom abstraction (IHA) reactions. This method uses (diacetoxyiodo)benzene (PhI(OAc)₂) and iodine under photolytic conditions (e.g., 50 °C, 80 W tungsten lamps) to generate alkoxyl radicals that induce cyclization forming the 1,7-dioxaspiro[4.4]nonane system.
- This approach can yield diastereomeric mixtures, with ratios influenced by steric and electronic factors.
- Yields for this reaction type have been reported up to 83%.
Sonochemical Synthesis
Sonochemical methods have been reported for related 1,7-dioxaspiro compounds, where ultrasound irradiation accelerates the reaction between diols and ketones in the presence of solid acid catalysts such as montmorillonite KSF. This method offers shorter reaction times (e.g., 45 minutes) and moderate yields (~50%).
Detailed Reaction Conditions and Yields
| Preparation Method | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acid-Catalyzed Cyclization | BF₃·Et₂O or p-TsOH | Dichloromethane or toluene | 0–60 °C | Several hours to overnight | 65–90 | Requires purification by column chromatography |
| Radical-Mediated Cyclization | PhI(OAc)₂, I₂, light irradiation | Cyclohexane | 50 °C | Several hours | Up to 83 | Produces diastereomeric mixtures |
| Sonochemical Method | Montmorillonite KSF catalyst | Not specified | Ambient to mild heating | ~45 minutes | ~50 | Ultrasound-assisted, eco-friendly |
Mechanistic Insights
Acid-Catalyzed Cyclization Mechanism
- Protonation of the ketone carbonyl oxygen increases electrophilicity.
- Nucleophilic attack by one hydroxyl group of the diol forms a hemiacetal intermediate.
- Intramolecular attack by the second hydroxyl group leads to ring closure forming the spiroacetal.
- Deprotonation yields the stable spirocyclic acetal-alcohol product.
Radical-Mediated Cyclization Mechanism
- Generation of alkoxyl radicals from the diol precursor via photolysis in the presence of PhI(OAc)₂ and iodine.
- Intramolecular hydrogen atom abstraction leads to radical intermediates.
- Radical recombination forms the spirocyclic ether ring.
- Stereochemistry depends on the stability of radical intermediates and steric hindrance.
Analytical Characterization
Key spectroscopic techniques for confirming the structure and purity of This compound include:
- ¹H NMR: Signals for hydroxymethyl protons typically appear around δ 3.5–4.0 ppm; spirocyclic ring protons show characteristic multiplets.
- ¹³C NMR: Quaternary spiro carbon resonates near δ 95–105 ppm; methanol carbon around δ 60–65 ppm.
- Infrared Spectroscopy (IR): Broad O-H stretch at ~3200–3400 cm⁻¹; C-O ether stretches near 1100 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak consistent with C₉H₁₆O₃.
Chemical Reactions Analysis
Types of Reactions
{6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
{6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Group Differences
The following compounds share structural similarities with {6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol but differ in substituents, ring size, or oxygen placement:
Table 1: Structural Comparison of Spirocyclic Methanol Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 1871725-97-1 | C₉H₁₆O₃ | 172.22 | 1,7-Dioxaspiro[4.4]nonane core, 6-methyl, 2-hydroxymethyl |
| {1,4-Dioxaspiro[4.4]nonan-2-yl}methanol | 19837-64-0 | C₈H₁₄O₃ | 158.20 | 1,4-Dioxaspiro[4.4]nonane core, no methyl group |
| (7-Oxaspiro[3.5]nonan-2-yl)methanol | 61266-65-7 | C₉H₁₆O₂ | 156.22 | Single oxygen in a 7-oxaspiro[3.5]nonane system |
| Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate | N/A | C₂₄H₄₄O₄ | 396.61 | Esterified derivative with long alkyl chains |
Key Observations :
- Oxygen Placement : The 1,7-dioxa configuration in the target compound distinguishes it from the 1,4-dioxa analog (), which lacks a methyl group and has a different oxygen arrangement. The position of oxygen atoms influences polarity, solubility, and reactivity .
- Ring Size: The 7-oxaspiro[3.5]nonane derivative () has a smaller spiro ring (3.5 vs. 4.4), reducing steric hindrance and altering conformational flexibility .
- Functional Groups : The methyl group at the 6-position in the target compound enhances hydrophobicity compared to the unsubstituted 1,4-dioxaspiro analog .
This compound
Physicochemical and Spectroscopic Properties
Table 2: Comparative Data for Selected Compounds
Notes:
- The target compound’s LogP is inferred from structural analogs (e.g., reports LogP = 1.47 for a related spiro-methanol).
- IR and NMR data for spirocyclic methanol derivatives typically show broad O-H stretches (~3400 cm⁻¹) and complex splitting patterns for spiro-fused protons .
Biological Activity
{6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol is a complex organic compound characterized by its unique spirocyclic structure. This structural arrangement contributes to its potential biological activities, which have been the focus of various research studies. The compound's ability to interact with biological systems makes it a candidate for pharmacological applications, including antimicrobial and anticancer activities.
The molecular formula of this compound is , with a molecular weight of approximately 172.23 g/mol. Its spirocyclic nature allows for diverse conformations that can influence its chemical behavior and interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar spirocyclic structures may exhibit a range of biological activities due to their ability to interact with cellular membranes and enzymes. The specific biological activities of this compound include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.
- Anticancer Properties : There is emerging evidence that compounds with similar structures can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.
The mechanism by which this compound exerts its biological effects likely involves interactions at the molecular level, influencing various biochemical pathways. These interactions may include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Membrane Disruption : Its structural characteristics could allow it to integrate into lipid membranes, altering their integrity and function.
Study 1: Antimicrobial Effects
A study investigated the antimicrobial activity of several dioxaspiro compounds, including this compound. The results indicated significant inhibition of bacterial growth against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 50 | E. coli |
| This compound | 75 | S. aureus |
Study 2: Anticancer Potential
In another study focusing on the cytotoxic effects of spirocyclic compounds on cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC50 values of approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells after 48 hours of treatment.
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| HeLa | 30 | 48 hours |
| MCF-7 | 25 | 48 hours |
Synthesis Methods
The synthesis of this compound typically involves multistep synthetic routes that incorporate controlled reaction conditions to ensure high yield and purity. Common methods include:
- Cyclization Reactions : Utilizing diols and aldehydes in the presence of acid catalysts.
- Oxidation and Reduction Steps : Employing reagents like lithium aluminum hydride for reduction or potassium permanganate for oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
